
5-(Decyloxy)benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Decyloxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a benzene ring substituted with two carboxyl groups at the 1 and 3 positions and a decyloxy group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Decyloxy)benzene-1,3-dicarboxylic acid typically involves the esterification of isophthalic acid (1,3-benzenedicarboxylic acid) followed by the introduction of the decyloxy group. One common method includes the following steps:
Esterification: Isophthalic acid is esterified with methanol to form dimethyl isophthalate.
Alkylation: The dimethyl isophthalate is then reacted with decanol in the presence of a base such as sodium hydride to introduce the decyloxy group.
Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions: 5-(Decyloxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The decyloxy group can be oxidized to form a carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-(Decyloxy)benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 5-(Decyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(Decyloxy)benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(Decyloxy)benzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets through its carboxyl and decyloxy groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces, which can influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, such as in polymer synthesis or drug delivery.
類似化合物との比較
Isophthalic acid (1,3-benzenedicarboxylic acid): Lacks the decyloxy group and has different solubility and reactivity properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 4 positions, leading to different polymerization behavior.
Phthalic acid (1,2-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 2 positions, resulting in different chemical properties.
Uniqueness: 5-(Decyloxy)benzene-1,3-dicarboxylic acid is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of hydrophobic polymers or as a component in drug delivery systems.
特性
CAS番号 |
153117-87-4 |
|---|---|
分子式 |
C18H26O5 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-decoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H26O5/c1-2-3-4-5-6-7-8-9-10-23-16-12-14(17(19)20)11-15(13-16)18(21)22/h11-13H,2-10H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
RYLWKSZWKNUNAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
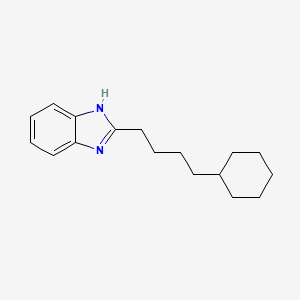
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
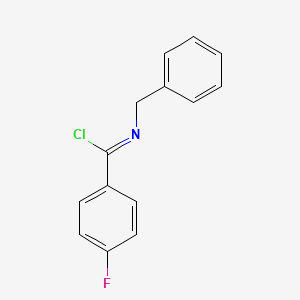
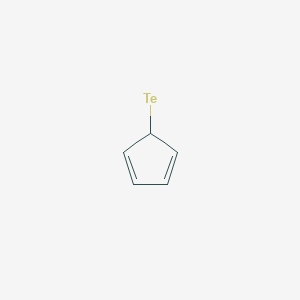
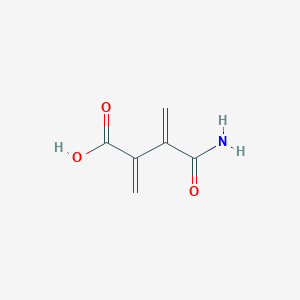
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
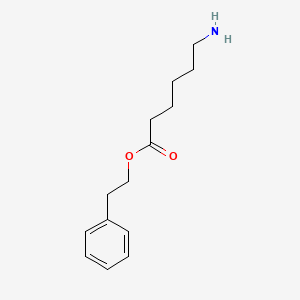
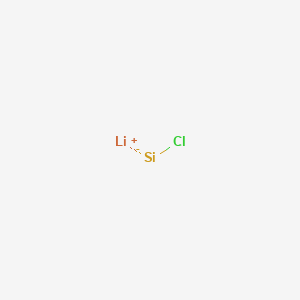
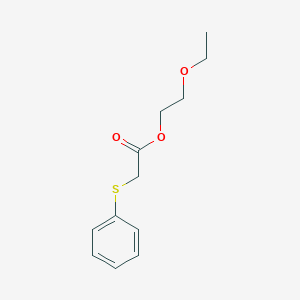
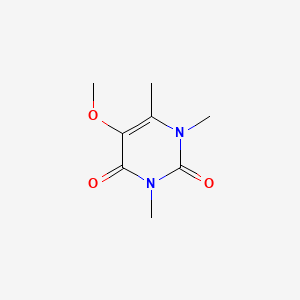
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
